Potassium pyrido[2,3-b]pyrazine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium pyrido[2,3-b]pyrazine-8-carboxylate is a chemical compound with the molecular formula C8H4KN3O2 It is a potassium salt of pyrido[2,3-b]pyrazine-8-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium pyrido[2,3-b]pyrazine-8-carboxylate typically involves the reaction of pyrido[2,3-b]pyrazine-8-carboxylic acid with a potassium base. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the acid to its potassium salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, crystallization, or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium pyrido[2,3-b]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
Potassium pyrido[2,3-b]pyrazine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of potassium pyrido[2,3-b]pyrazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group.
Phenazine: A nitrogen-containing heterocycle with a similar structure.
Uniqueness
Potassium pyrido[2,3-b]pyrazine-8-carboxylate is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its potassium salt form enhances its solubility and reactivity, making it suitable for various applications in research and industry.
Biological Activity
Potassium pyrido[2,3-b]pyrazine-8-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a fused pyridine-pyrazine ring structure with a carboxylate group that enhances its solubility and biological activity. The chemical formula is C8H6KN3O2. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown its ability to reduce inflammation markers in various cell lines.
- Anticancer Properties : It has been reported to inhibit the proliferation of cancer cell lines through modulation of specific cellular pathways.
Table 1: Summary of Biological Activities
The mechanism of action for this compound involves binding to specific enzymes and receptors, thereby modulating their activity. It interacts with cellular pathways related to apoptosis and cell cycle regulation. For instance, it has been shown to upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax in neuroprotective studies .
Case Studies
- Neuroprotection : In vitro studies demonstrated that this compound could protect PC12 cells from H₂O₂-induced neurotoxicity. The compound significantly reduced cell death by modulating mitochondrial pathways .
- Anticancer Activity : A study highlighted its efficacy against various cancer cell lines, including BEL-7402 and A549, with IC50 values indicating strong inhibitory effects on cell proliferation . The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis.
- Inflammation Reduction : Research showed that the compound could significantly inhibit nitric oxide production in RAW264.7 macrophages induced by lipopolysaccharide (LPS), demonstrating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Pyridazine | Heterocyclic with two adjacent N atoms | Less biological activity compared to pyrido compounds |
Pyridazinone | Carbonyl group addition | Different reactivity; less solubility |
Pyrido[2,3-b]pyrazin derivatives | Various substitutions | Tailored activities based on substituent variations |
Properties
IUPAC Name |
potassium;pyrido[2,3-b]pyrazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2.K/c12-8(13)5-1-2-10-7-6(5)9-3-4-11-7;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZLLOXRQIWOMD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)[O-])N=CC=N2.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.